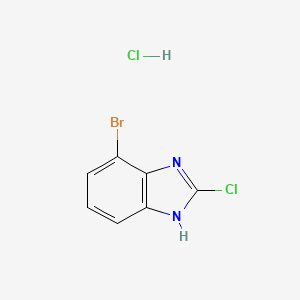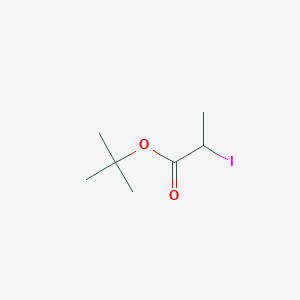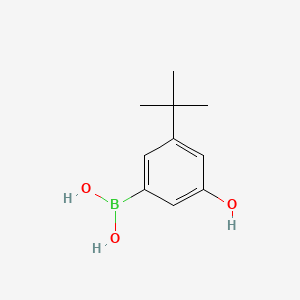
(3-(t-Butyl)-5-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-butyl-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group. The unique structure of (3-tert-butyl-5-hydroxyphenyl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-5-hydroxyphenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with tert-butyl and hydroxyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (3-tert-butyl-5-hydroxyphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-butyl-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, borane derivatives, and ketones or aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-tert-butyl-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the synthesis of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-tert-butyl-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors, catalysts, and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyphenylboronic acid: Similar structure but lacks the tert-butyl group.
4-tert-Butylphenylboronic acid: Similar structure but the hydroxyl group is replaced with a hydrogen atom.
(3,5-Di-tert-butylphenyl)boronic acid: Contains two tert-butyl groups instead of one.
Uniqueness
(3-tert-butyl-5-hydroxyphenyl)boronic acid is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C10H15BO3 |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
(3-tert-butyl-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-8(11(13)14)6-9(12)5-7/h4-6,12-14H,1-3H3 |
Clave InChI |
HQXZHDAMBYQAHS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)O)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


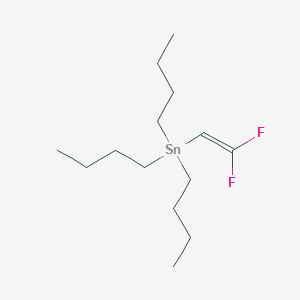
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
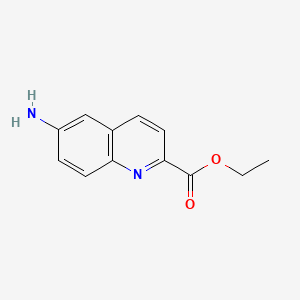
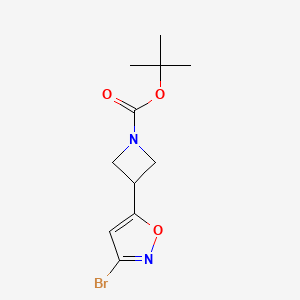

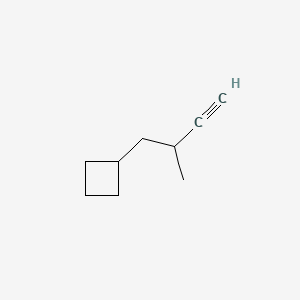
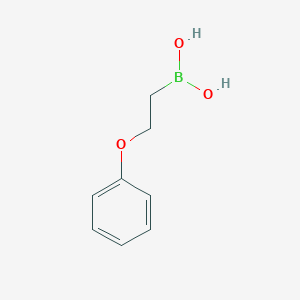
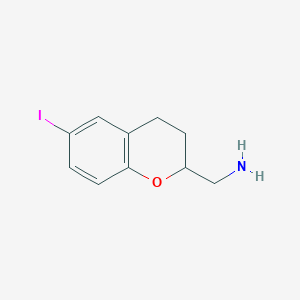
![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)


![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
